ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814329
InChI: InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)
SMILES:
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol

ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14814329

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
IUPAC Name ethyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)
Standard InChI Key YWSQRFSNRVCDFO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Introduction

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that combines an indole moiety with a thiazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C14H16N2O3S, with a molecular weight of approximately 288.36 g/mol.

Chemical Reactivity

The compound's chemical reactivity is attributed to its functional groups. The thiazole ring exhibits electrophilic properties, while the indole moiety may participate in nucleophilic substitution reactions. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, affecting the stability of the ethyl ester group.

Reaction TypeDescription
HydrolysisUnder acidic or basic conditions, affecting the ethyl ester group
Nucleophilic SubstitutionInvolving the indole moiety
Electrophilic ReactionsInvolving the thiazole ring

Biological Activities and Applications

Preliminary studies suggest that ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory contexts. The specific combination of the thiazole and indole moieties may enhance its bioactivity compared to other compounds lacking these features.

Biological ActivityDescription
Anti-cancerPotential therapeutic applications
Anti-inflammatoryPotential therapeutic applications

Comparison with Similar Compounds

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can be compared with other indole derivatives and thiazole-containing compounds. These comparisons highlight variations in biological activities and applications based on structural differences.

CompoundStructure FeaturesBiological Activity
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateContains thiazole and carboxylic acid groupAntimicrobial
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylateSimilar thiazole structure with chlorophenylAnticancer
Ethyl 2-{[3-(4-methylindol-1H)propanoyl]amino}-4-methylthiazoleIndole derivative with methyl substitutionEnzyme inhibition

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